molecular formula C14H9NO2 B1201755 4-Methylbenzo(g)quinoline-5,10-dione CAS No. 96889-94-0

4-Methylbenzo(g)quinoline-5,10-dione

Cat. No. B1201755
CAS RN: 96889-94-0
M. Wt: 223.23 g/mol
InChI Key: GVRYUHXXENMGEV-UHFFFAOYSA-N
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Patent
US05128344

Procedure details

Dimethylformamide dimethyl acetal (1.50 mL, 11.34 mmol, Aldrich) was added to a solution of cleistopholine, (1.95 g, 8.73 mmol) in dimethylformamide (5 mL). The mixture was then heated for 30 min by submerging
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(OC)[N:4]([CH3:6])[CH3:5].[CH3:9][C:10]1[CH:11]=[CH:12][N:13]=C2[C:24](=[O:25])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:16](=O)[C:15]=12>CN(C)C=O>[CH:20]1[CH:21]=[CH:22][C:23]2[C:24](=[O:25])[C:5]3[C:15]4[C:10]([CH:9]=[CH:6][N:4]=3)=[CH:11][CH:12]=[N:13][C:16]=4[C:18]=2[CH:19]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
1.95 g
Type
reactant
Smiles
CC=1C=CN=C2C1C(=O)C=3C=CC=CC3C2=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated for 30 min
Duration
30 min

Outcomes

Product
Name
Type
Smiles
C=1C=CC2=C(C1)C3=C4C(=CC=N3)C=CN=C4C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.